1-cyclopentyl-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
1-CYCLOPENTYL-4-(PROPAN-2-YLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound belonging to the class of heterocyclic compounds It features a cyclopentyl group, a propan-2-ylsulfanyl group, and a cyclopenta[d]pyrimidin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOPENTYL-4-(PROPAN-2-YLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a cyclopentyl derivative and introducing the propan-2-ylsulfanyl group through a substitution reaction, followed by cyclization to form the pyrimidinone core .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-CYCLOPENTYL-4-(PROPAN-2-YLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The propan-2-ylsulfanyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
1-CYCLOPENTYL-4-(PROPAN-2-YLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-CYCLOPENTYL-4-(PROPAN-2-YLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Exhibits a wide range of biological activities, including antiproliferative and antimicrobial effects
Uniqueness: 1-CYCLOPENTYL-4-(PROPAN-2-YLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its specific structural features, such as the cyclopentyl and propan-2-ylsulfanyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C15H22N2OS |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-cyclopentyl-4-propan-2-ylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C15H22N2OS/c1-10(2)19-14-12-8-5-9-13(12)17(15(18)16-14)11-6-3-4-7-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
OHDMLYPUTLPHRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC(=O)N(C2=C1CCC2)C3CCCC3 |
Origin of Product |
United States |
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